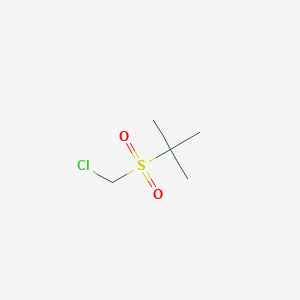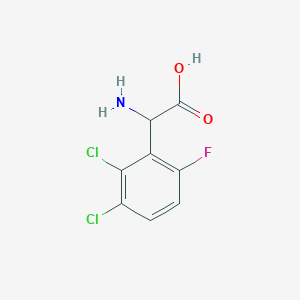
Chlormethyl-tert-Butylsulfon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloromethyl tert-butyl sulfone is an organic compound that belongs to the sulfone family. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Chloromethyl tert-butyl sulfone is particularly notable for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Chloromethyl tert-butyl sulfone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its ability to form stable sulfone linkages.
Materials Science: It is employed in the creation of polymers and other materials with specific properties
Wirkmechanismus
Target of Action
Chloromethyl tert-butyl sulfone is a versatile intermediate in organic synthesis . It primarily targets the formation of carbon-carbon bonds in chemical reactions . The compound’s role is to act as a reagent, facilitating the formation of these bonds .
Mode of Action
The mode of action of Chloromethyl tert-butyl sulfone involves its interaction with other organic groups in a chemical reaction . For instance, in the Suzuki–Miyaura cross-coupling reaction, Chloromethyl tert-butyl sulfone interacts with a palladium catalyst and an organoboron reagent . The compound’s interaction with these targets results in the formation of a new carbon-carbon bond .
Biochemical Pathways
Chloromethyl tert-butyl sulfone affects the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability is primarily determined by its chemical properties and the conditions of the reaction it is involved in .
Result of Action
The result of Chloromethyl tert-butyl sulfone’s action is the formation of new organic compounds through the creation of carbon-carbon bonds . This can lead to the synthesis of various biologically active molecules or functional materials .
Biochemische Analyse
Biochemical Properties
Chloromethyl tert-butyl sulfone is known to participate in reactions at the benzylic position . It interacts with various biomolecules, including enzymes and proteins, through mechanisms such as free radical reactions and nucleophilic substitution . The nature of these interactions often involves the stabilization of adjacent carbanions .
Cellular Effects
Its role in reactions at the benzylic position suggests potential influences on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Chloromethyl tert-butyl sulfone involves its participation in free radical reactions and nucleophilic substitution . It exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Dosage Effects in Animal Models
Therefore, it is not possible to provide detailed information on threshold effects, toxic or adverse effects at high doses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloromethyl tert-butyl sulfone can be synthesized through several methods. One common approach involves the reaction of tert-butyl sulfinyl chloride with chloromethane in the presence of a base. This reaction typically occurs under mild conditions and yields chloromethyl tert-butyl sulfone as the primary product .
Industrial Production Methods
Industrial production of chloromethyl tert-butyl sulfone often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Chloromethyl tert-butyl sulfone undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chloromethyl phenyl sulfone
- Chloromethyl p-tolyl sulfone
- N,N-dimethyl chloromethane sulfonamide
Uniqueness
Chloromethyl tert-butyl sulfone is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity. This makes it particularly useful in reactions where selectivity is crucial .
Conclusion
Chloromethyl tert-butyl sulfone is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and materials science. Its unique properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
Eigenschaften
IUPAC Name |
2-(chloromethylsulfonyl)-2-methylpropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO2S/c1-5(2,3)9(7,8)4-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCJVIHBZWDFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24824-96-2 |
Source


|
| Record name | 2-chloromethanesulfonyl-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-fluorophenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2545202.png)



![(2E)-N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2545211.png)
![2-(4-ethoxyphenyl)-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]acetamide](/img/new.no-structure.jpg)


![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2545217.png)
